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molecular formula C3H5NO B8533529 Dihydroisoxazole CAS No. 58873-22-6

Dihydroisoxazole

Cat. No. B8533529
M. Wt: 71.08 g/mol
InChI Key: FJRPOHLDJUJARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09149465B2

Procedure details

3-(pyridin-3-yloxy)-4,5-dihydroisoxazole I-162a and I-162b were prepared according to the following procedure: Racemic dihydroisoxazole I-161 was prepared in 1 step from compound I-14 and 6-bromopyridin-3-ol using Method 5. Compound I-161 placed in a microwave vial and then dissolved in dioxane (0.02 M). 2-(tributylstannyl)thiazole and palladium tetrakis were added and the reaction was purged with Argon. At this point the reaction was heated in the microwave reactor for 20 min after which there was no starting material by TLC analysis. The mixture is concentrated and purified by flash silica gel chromatography (hexanes/ethyl acetate) to provide the desired racemic thiazole I-162 in 50% yield. These compounds can be separated using chiral HPLC methods known in the art. For example, see chiral HPLC Method disclosed herein. [M−H]−=407.3 m/z. Activity: A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH2:3][NH:2]1.Br[C:7]1[N:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1.C([Sn](CCCC)(CCCC)[C:19]1[S:20][CH:21]=[CH:22][N:23]=1)CCC>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:12]1[CH:7]=[CH:8][CH:9]=[C:10]([O:13][C:3]2[CH2:4][CH2:5][O:1][N:2]=2)[CH:11]=1.[S:20]1[CH:21]=[CH:22][N:23]=[CH:19]1 |^1:41,43,62,81|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1NCC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=N1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](C=1SC=CN1)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was purged with Argon
TEMPERATURE
Type
TEMPERATURE
Details
At this point the reaction was heated in the microwave reactor for 20 min after which there
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash silica gel chromatography (hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)OC1=NOCC1
Name
Type
product
Smiles
S1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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